![molecular formula C21H29N5O4 B2989256 N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 923151-01-3](/img/structure/B2989256.png)
N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups, including an ethyl group, a methyl group, a piperazine ring, and a pyrimidine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethyl and methyl groups might be introduced through alkylation reactions, the piperazine ring might be formed through a cyclization reaction, and the pyrimidine ring might be constructed through a condensation reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The presence of a piperazine ring and a pyrimidine ring suggests that the molecule has a complex, cyclic structure. The ethyl and methyl groups are likely attached to different parts of this cyclic structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might be involved in acid-base reactions, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present in its structure .Wissenschaftliche Forschungsanwendungen
Hypoglycemic Agents
Research on novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which share structural similarities with the compound , has shown potential as dual-action hypoglycemic agents. These compounds have been evaluated for their ability to activate glucokinase (GK) and PPARγ, demonstrating significant efficacy in reducing glucose levels in mice after oral glucose loading (Huihui Song et al., 2011).
Anticancer Research
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some of these compounds showed promising activity, suggesting the potential for the development of new anticancer agents (L. Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research on derivatives of visnaginone and khellinone has led to the synthesis of novel compounds with significant anti-inflammatory and analgesic properties. These compounds have shown high inhibitory activity on COX-2 selectivity, comparable to standard drugs, suggesting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Chiral Separations in Pharmaceutical Analysis
Studies on chiral 1,4-disubstituted piperazine derivatives highlight their application in chiral separations, critical for pharmaceutical analysis. These compounds have been resolved into enantiomers using cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate) stationary phases, demonstrating their utility in enantioselective chromatography (Z. Chilmonczyk et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on the compound would depend on its properties and potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Eigenschaften
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-6-22-18-11-14(2)23-21(24-18)26-9-7-25(8-10-26)20(27)15-12-16(28-3)19(30-5)17(13-15)29-4/h11-13H,6-10H2,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVYQDCVKFIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.